6-Methyl-6H-isoindolo[2,1-a]quinazolin-5-one
Overview
Description
6-methylisoindolo[2,1-a]quinazolin-5(6H)-one is a compound that belongs to the class of quinazolines . Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . They are known for their wide range of biological properties .
Synthesis Analysis
The synthesis of similar compounds, such as 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones (AIIQ) and 5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones (VIIQ), has been achieved using a three-component imino Diels–Alder (DA) reaction of anilines, o-phthalaldehyde, and dienophiles . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes .Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic structure consisting of two fused six-membered aromatic rings . More specific structural details of 6-methylisoindolo[2,1-a]quinazolin-5(6H)-one might be available in specialized databases or scientific literature .Chemical Reactions Analysis
Quinazoline derivatives are known to undergo various chemical reactions . For instance, they can participate in hydration and addition reactions, hydrolysis, and electrophilic and nucleophilic substitution .Physical and Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid that is soluble in water . It has a molar mass of 130.150 g·mol−1 and a density of 1.351 g/cm3 . The specific physical and chemical properties of 6-methylisoindolo[2,1-a]quinazolin-5(6H)-one might be available in specialized databases or scientific literature .Mechanism of Action
Future Directions
The future directions for research on 6-methylisoindolo[2,1-a]quinazolin-5(6H)-one and similar compounds could involve further exploration of their antitumor activities . Additionally, the development of more efficient synthesis methods and the investigation of other potential biological activities could be valuable areas of study .
Properties
IUPAC Name |
6-methylisoindolo[2,1-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-17-15-12-7-3-2-6-11(12)10-18(15)14-9-5-4-8-13(14)16(17)19/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCKQYSBRWHJDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C=CC=CC3=CN2C4=CC=CC=C4C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398227 | |
Record name | 6-Methylisoindolo[2,1-a]quinazolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26963-26-8 | |
Record name | 6-Methylisoindolo[2,1-a]quinazolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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